molecular formula C8H11N3O B3217446 [2-(Pyridin-3-yl)ethyl]urea CAS No. 1179193-35-1

[2-(Pyridin-3-yl)ethyl]urea

Cat. No.: B3217446
CAS No.: 1179193-35-1
M. Wt: 165.19 g/mol
InChI Key: TXCDVBUVNYNJPP-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-yl)ethyl]urea is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is characterized by the presence of a pyridine ring attached to an ethyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-3-yl)ethyl]urea typically involves the reaction of 3-pyridinecarboxaldehyde with ethylamine to form an intermediate, which is then treated with urea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyridin-3-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific functionalities .

Comparison with Similar Compounds

  • [2-(Pyridin-2-yl)ethyl]urea
  • [2-(Pyridin-4-yl)ethyl]urea
  • [2-(Pyridin-3-yl)ethyl]thiourea

Comparison: Compared to its analogs, [2-(Pyridin-3-yl)ethyl]urea is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. For example, the 3-position on the pyridine ring may offer different steric and electronic properties compared to the 2- or 4-positions, potentially leading to variations in biological activity and chemical reactivity .

Properties

IUPAC Name

2-pyridin-3-ylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDVBUVNYNJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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